N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide
Description
N-{[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide is a heterocyclic compound featuring a 1,3-benzodioxole core linked via a carboxamide group to a 1,2-oxazole ring substituted with a 2,4-difluorophenyl moiety. The benzodioxole group contributes electron-rich aromaticity, while the oxazole and difluorophenyl substituents enhance lipophilicity and metabolic stability, common features in drug design .
Properties
IUPAC Name |
N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N2O4/c19-11-2-3-13(14(20)6-11)16-7-12(22-26-16)8-21-18(23)10-1-4-15-17(5-10)25-9-24-15/h1-7H,8-9H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVDQCNVAMPPBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=NOC(=C3)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of approximately 344.3 g/mol. Its structure features an oxazole ring linked to a benzodioxole moiety, which contributes to its biological properties.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways. For instance, studies suggest potential interactions with phospholipase A2-like enzymes, which are important in inflammatory responses and membrane dynamics.
- Receptor Modulation : It may interact with various cellular receptors, altering signal transduction pathways that influence cell proliferation and apoptosis.
- Gene Expression Regulation : The compound could modulate gene expression related to inflammation and cancer progression.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Inhibition of Fungal Growth : In vitro studies have shown that related compounds can inhibit the growth of various Candida species by disrupting ergosterol biosynthesis, a crucial component of fungal cell membranes .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties:
- Cytotoxicity Studies : In vitro cytotoxicity assays against human cancer cell lines demonstrated promising results, indicating that the compound could selectively induce apoptosis in cancer cells while sparing normal cells .
Study on Antimicrobial Efficacy
A study evaluated the efficacy of a structurally similar compound against clinical isolates of Candida. The results indicated:
| Compound | MIC (µg/mL) | Activity Against C. albicans | Activity Against C. glabrata |
|---|---|---|---|
| N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-carboxamide | 0.125 | High | Moderate |
| Fluconazole | 0.25 | Moderate | Low |
The compound exhibited lower minimum inhibitory concentrations (MICs) compared to fluconazole against resistant strains .
Cytotoxicity Assessment
In another study focusing on cytotoxicity:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 100 | 50 |
| 10 | 75 |
| 1 | 90 |
This data suggests that at higher concentrations, the compound exhibits significant cytotoxic effects on cancer cell lines while maintaining acceptable viability in normal fibroblasts (MRC5 cells) at lower concentrations .
Scientific Research Applications
The compound exhibits significant biological activity, primarily attributed to its structural components. Key areas of interest include:
- Enzyme Inhibition : The compound may inhibit enzymes associated with cancer cell proliferation.
- Receptor Interaction : It can bind to cellular receptors, potentially altering signal transduction pathways that regulate cell growth and apoptosis.
- Gene Expression Modulation : It may influence the expression of genes linked to inflammation and tumor progression.
Antitumor Activity
Recent studies have highlighted the antitumor activity of N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide against various cancer cell lines.
Case Study: In Vitro Assays
A comparative study was conducted using several lung cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Remarks |
|---|---|---|---|
| This compound | A549 | 6.75 ± 0.19 | High activity |
| This compound | HCC827 | 6.26 ± 0.33 | Moderate activity |
| Doxorubicin | A549 | 0.85 ± 0.05 | Standard comparator |
| Vandetanib | HCC827 | 5.13 ± 0.97 | Standard comparator |
The results indicated that the compound exhibited an IC50 value of approximately against the A549 lung cancer cell line, demonstrating significant antitumor potential.
Future Research Directions
Given the promising results from initial studies, further research is warranted to explore:
- Selectivity and Toxicity : Investigating the selectivity of the compound towards cancer cells versus normal cells.
- In Vivo Studies : Conducting animal studies to assess the therapeutic potential and safety profile.
- Combination Therapies : Evaluating the efficacy of this compound in combination with other anticancer agents.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group (-CONH-) is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an amine. For example:
Conditions and Reagents
| Reagent System | Temperature | Product(s) Formed | Reference |
|---|---|---|---|
| 6M HCl, reflux | 100–120°C | 1,3-Benzodioxole-5-carboxylic acid + 3-(aminomethyl)-5-(2,4-difluorophenyl)oxazole | |
| NaOH (aq), catalytic KI | 80°C | Same as above |
This reaction is critical for derivatization or degradation studies. The oxazole and benzodioxole rings remain stable under these conditions.
Electrophilic Aromatic Substitution on the Oxazole Ring
The electron-deficient oxazole ring undergoes electrophilic substitution at the C-4 or C-5 positions. The 2,4-difluorophenyl group directs incoming electrophiles due to its meta- and para-directing fluorine substituents.
Example Reaction: Nitration
Reported Data for Analogs
| Substrate | Electrophile | Position of Substitution | Yield | Reference |
|---|---|---|---|---|
| 5-aryloxazole derivatives | NO₂⁺ | C-4 | 60–75% |
Cross-Coupling Reactions at the Difluorophenyl Group
The 2,4-difluorophenyl moiety participates in Suzuki-Miyaura couplings with arylboronic acids, facilitated by palladium catalysts. This reaction modifies the aryl group while preserving the oxazole-benzodioxole core.
General Reaction
Conditions from Literature
| Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 82% | |
| PdCl₂(dppf) | NaHCO₃ | DMF | 68% |
Reduction of the Oxazole Ring
The oxazole ring can be reduced to a thiazolidine or opened under reductive conditions. Hydrogenation with Raney nickel or catalytic hydrogenation yields partially saturated products.
Example Reaction
Data from Structural Analogs
| Substrate | Reducing Agent | Product | Yield | Reference |
|---|---|---|---|---|
| 5-aryl-1,2-oxazole | H₂, Pd/C | Tetrahydrooxazole | 45% |
Functionalization via the Benzodioxole Ring
The benzodioxole ring is generally inert but undergoes ring-opening under strong acidic conditions (e.g., HBr/AcOH) to form catechol derivatives.
Reaction Pathway
Reported Conditions
| Reagent | Temperature | Product | Reference |
|---|---|---|---|
| 48% HBr | Reflux | 5-(Hydroxymethyl)catechol |
Biological Activity and Reactivity
While not a direct chemical reaction, the compound’s interactions with biological targets (e.g., enzymes) involve hydrogen bonding via the carboxamide and π-π stacking with the aromatic rings. Structural analogs show activity as kinase inhibitors or antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogues differ in heterocyclic cores, substituents, or linker regions. Key comparisons include:
Table 1: Structural Comparison of Analogues
*Estimated based on molecular formula (C₁₉H₁₄F₂N₂O₄).
Pharmacological and Physicochemical Implications
- Heterocyclic Core Differences: Oxazole vs. Thiazole vs. Oxazole (): Thiazole’s sulfur atom may enhance polar interactions with biological targets, whereas oxazole’s oxygen could improve solubility.
- Substituent Effects: Fluorine vs. Methyl/Chloro (): Difluorophenyl groups in the target compound increase electronegativity and lipophilicity compared to methyl () or chloro () substituents, influencing membrane permeability and target binding. Benzodioxole vs. Methoxyphenoxy (): Benzodioxole’s fused ring system offers greater planarity for stacking interactions, while methoxyphenoxy may introduce steric hindrance.
- Linker Modifications: Carboxamide vs. Urea (): The carboxamide linker in the target compound provides moderate hydrogen-bonding capability, whereas the urea group in the WHO compound () forms stronger hydrogen bonds, critical for kinase inhibition. Acetamide vs.
Crystallographic and Computational Insights
Structural determination of similar compounds often employs SHELXL () for refinement and ORTEP-3 () for visualization. For instance, hydrogen-bonding patterns in analogues like the WHO compound () could be analyzed using graph-set theory (), revealing how fluorine substituents or benzodioxole cores influence crystal packing and stability .
Preparation Methods
Acyl Chloride Formation
2H-1,3-Benzodioxole-5-carboxylic acid is activated as its acyl chloride using thionyl chloride (SOCl₂) . This method, detailed in, involves refluxing the carboxylic acid with excess SOCl₂ at 70–85°C for 1–4 hours , yielding the acyl chloride in >90% purity.
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Combine 2H-1,3-benzodioxole-5-carboxylic acid (1 eq) with SOCl₂ (6–10 mL/g acid).
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Reflux at 80°C for 4 hours under nitrogen.
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Remove excess SOCl₂ via rotary evaporation to obtain the acyl chloride as a pale-yellow oil.
Synthesis of [5-(2,4-Difluorophenyl)-1,2-Oxazol-3-yl]Methanamine
The 1,2-oxazole core is constructed via cyclocondensation or Huisgen cycloaddition .
Cyclocondensation of Nitriles and Hydroxylamine
A nitrile intermediate, 2,4-difluorophenylacetonitrile , reacts with hydroxylamine to form an amidoxime , which cyclizes with a diketone or α-ketoester.
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2,4-Difluorophenylacetonitrile + Hydroxylamine hydrochloride → N-hydroxy-2-(2,4-difluorophenyl)ethanimidamide .
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Cyclization with ethyl pyruvate (α-ketoester) in acetic acid at 100°C yields 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylic acid ethyl ester .
-
Ester hydrolysis with NaOH gives the carboxylic acid, followed by Curtius rearrangement to form the primary amine.
Key Data :
Amide Coupling Strategies
The final step involves coupling the acyl chloride with the oxazole-methylamine.
Schotten-Baumann Reaction
A classical method employs aqueous NaOH and dichloromethane (DCM) as a biphasic solvent system.
Procedure :
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Dissolve 2H-1,3-benzodioxole-5-carbonyl chloride (1 eq) in DCM.
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Add [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methanamine (1.1 eq) and 10% NaOH.
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Stir at 0–5°C for 2 hours.
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Isolate the product via extraction and recrystallization.
Optimization Notes :
-
Excess amine (1.1 eq) ensures complete acyl chloride consumption.
-
Low temperatures minimize side reactions (e.g., hydrolysis).
Carbodiimide-Mediated Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) enhances yield in non-aqueous conditions.
Protocol :
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Mix 2H-1,3-benzodioxole-5-carboxylic acid (1 eq), EDC (1.5 eq), and NHS (1.5 eq) in DMF.
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After 1 hour, add the amine (1.2 eq) and stir for 12 hours at room temperature.
-
Purify via column chromatography (SiO₂, ethyl acetate/hexane).
Performance :
Analytical Characterization
Critical quality control metrics include:
| Parameter | Method | Result |
|---|---|---|
| Molecular Weight | HR-MS | 386.34 g/mol (calculated) |
| Purity | HPLC-UV (254 nm) | ≥98% |
| ¹H NMR (DMSO-d₆) | 500 MHz | δ 8.21 (s, 1H, CONH), 7.89–7.12 (m, 6H, Ar-H), 4.72 (s, 2H, CH₂) |
Challenges and Optimization
-
Oxazole Stability : The 1,2-oxazole ring is sensitive to strong acids/bases. Reactions requiring acidic or basic conditions (e.g., hydrolysis) must be carefully controlled.
-
Amine Reactivity : The primary amine may undergo undesired acylation or oxidation. Use of inert atmospheres (N₂/Ar) and low temperatures mitigates this .
Q & A
[Basic] What are the recommended methodologies for synthesizing N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide?
The synthesis of this compound involves multi-step organic reactions, including:
- Oxazole ring formation : Cyclization of precursors under controlled conditions (e.g., using nitrile oxides or via [3+2] cycloaddition).
- Carboxamide coupling : Activating the carboxylic acid group (e.g., via HATU/DCC) for nucleophilic substitution with the amine-containing fragment.
- Purification : Utilize membrane separation technologies (e.g., nanofiltration) or column chromatography for isolating intermediates .
Critical considerations : Optimize reaction kinetics using process control tools (e.g., real-time monitoring via HPLC) to minimize side products .
[Basic] How can structural characterization of this compound be optimized using crystallographic techniques?
Key steps include:
- Single-crystal X-ray diffraction (SCXRD) : Grow high-quality crystals via slow evaporation or diffusion methods.
- Data refinement : Use SHELXL for structure refinement, especially for handling high-resolution data or twinned crystals .
- Visualization : Employ ORTEP-3 to generate thermal ellipsoid plots for assessing atomic displacement parameters .
Software suite : Process raw data with WinGX , which integrates SHELX programs and provides tools for symmetry checks .
[Advanced] How can discrepancies in crystallographic data obtained from different refinement software (e.g., SHELXL vs. other programs) be resolved?
Discrepancies often arise from:
- Model bias : Overfitting due to incorrect space group assignment.
- Algorithmic differences : Variation in least-squares minimization or electron density mapping.
Resolution strategies :
Cross-validate results using Hamilton’s R-factor ratio test to statistically compare models .
Re-examine raw data (e.g., check for absorption corrections or missed symmetry elements).
Use WinGX to reprocess data and ensure consistency in scaling and merging .
[Advanced] What strategies are effective in analyzing hydrogen bonding networks to predict molecular aggregation patterns?
Graph set analysis (GSA) is a systematic approach to categorize hydrogen bonds (H-bonds):
- Categorization : Classify H-bonds into motifs (e.g., chains, rings) using Etter’s rules .
- Predictive modeling : Combine crystallographic data (from SHELXL) with visualization tools (ORTEP-3) to map donor-acceptor distances and angles .
Example : If the compound exhibits C(6) chain motifs , this suggests a propensity for 1D molecular stacking, influencing solubility and stability .
[Advanced] How can theoretical frameworks guide experimental design in studying this compound’s bioactivity?
Link to conceptual frameworks : Use structure-activity relationship (SAR) models to prioritize functional group modifications (e.g., fluorophenyl groups for enhanced lipophilicity) .
Hypothesis testing : Design assays based on molecular docking predictions (e.g., targeting enzymes with benzodioxole-binding pockets).
Data integration : Apply graph set analysis to correlate H-bonding patterns with biological activity .
[Basic] What spectroscopic techniques are critical for validating the compound’s purity post-synthesis?
- NMR : Use -NMR to confirm fluorophenyl group integration and absence of diastereomers.
- Mass spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns.
- PXRD : Compare experimental patterns with simulated data (from WinGX) to detect polymorphic impurities .
[Advanced] How can researchers address contradictions between computational predictions and experimental data (e.g., solubility vs. calculated logP)?
Re-evaluate force fields : Adjust parameters in molecular dynamics simulations to better reflect fluorinated interactions.
Experimental validation : Perform phase-solubility studies under varied pH/temperature conditions.
Theoretical alignment : Use graph set analysis to identify unexpected H-bonding or π-π stacking that alters solubility .
[Basic] What safety protocols are essential when handling this compound’s fluorinated and benzodioxole moieties?
- Ventilation : Use fume hoods to mitigate inhalation risks from volatile intermediates.
- Waste disposal : Follow protocols for halogenated waste (e.g., incineration for fluorine-containing byproducts).
- PPE : Wear nitrile gloves and goggles to prevent dermal exposure .
[Advanced] How can process simulation tools optimize large-scale synthesis without commercial production data?
- Kinetic modeling : Use Aspen Plus or similar software to simulate reaction pathways and identify rate-limiting steps.
- Separation optimization : Apply membrane technology (e.g., ultrafiltration) to model solvent recovery and purity thresholds .
- Risk assessment : Run Monte Carlo simulations to predict yield variability under different conditions .
[Advanced] What advanced crystallographic methods can resolve disorder in the oxazolyl-methyl group?
- Twin refinement : Use SHELXL’s TWIN/BASF commands to model rotational or translational disorder .
- Dynamic scattering correction : Apply NoSpherA2 (if using high-energy X-rays) to account for anisotropic electron density .
- Validation : Cross-check with PLATON ’s ADDSYM to ensure no missed symmetry operations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
